molecular formula C5H10O5 B1680624 L-ribulose CAS No. 2042-27-5

L-ribulose

Cat. No.: B1680624
CAS No.: 2042-27-5
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-UCORVYFPSA-N
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Description

L-ribulose is a rare ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. It has the chemical formula C₅H₁₀O₅ and is an isomer of L-ribose. This compound is an important precursor for the synthesis of other rare sugars and L-nucleoside analogues, which are often used in antiviral and anticancer drugs .

Mechanism of Action

Target of Action

L-Ribulose, an isomer of L-ribose, is a rare sugar that serves as a key precursor for the production of other rare sugars and L-nucleoside analogues . Its primary targets are enzymes such as L-arabinose isomerase and ribose-5-phosphate isomerase (Rpi), which catalyze the reversible isomerization between L-ribose and this compound .

Mode of Action

This compound interacts with its target enzymes to undergo isomerization reactions. For instance, L-arabinose isomerase catalyzes the reversible isomerization between L-arabinose and this compound . Similarly, Rpi can catalyze the reversible isomerization between L-ribose and this compound . These interactions result in the conversion of this compound to other sugars or vice versa.

Biochemical Pathways

The bioconversion of this compound is linked with several biochemical pathways involving ribitol, L-arabinose, L-ribose, L-xylulose, and L-arabitol . For example, one ribitol dehydrogenase, a NAD(P)-dependent cytosolic enzyme, can oxidize ribitol to D-ribulose, while another membrane-bound non-NAD(P)-dependent enzyme can oxidize ribitol to this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of other rare sugars and L-nucleoside analogues . These products have potential applications in the pharmaceutical industry, particularly as antiviral and anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp. CSL1, an enzyme involved in the production of this compound, was found to be enhanced under certain pH conditions . , indicating that reaction conditions can significantly impact the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-ribulose can be synthesized chemically from L-arabinose through base-catalyzed isomerization and keto-aldol tautomerization methods. This process involves multiple steps and requires tedious purification . Another method involves the bioconversion of L-arabinose using enzymes such as ribose-5-phosphate isomerase, which catalyzes the reversible isomerization between L-ribose and this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation and enzymatic conversion methods. These methods are preferred due to their mild reaction conditions and environmentally friendly nature. For example, the bioconversion of L-arabinose to this compound using engineered strains of bacteria has shown promising results .

Chemical Reactions Analysis

Types of Reactions: L-ribulose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include L-ribose, L-xylulose, and other rare sugars .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-UCORVYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315019
Record name L-Erythro-2-Pentulose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2042-27-5, 551-84-8, 488-84-6
Record name L-erythro-2-Pentulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name L-Erythro-2-Pentulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-pent-2-ulose
Source European Chemicals Agency (ECHA)
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Record name RIBULOSE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-ribulose?

A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: How is this compound produced?

A2: this compound can be produced through various methods, including:

  • Isomerization of L-arabinose: This is a common method utilizing L-arabinose isomerase (L-AI) to convert L-arabinose to this compound. [, , , , , ]
  • Dehydrogenation of ribitol: This method utilizes microorganisms like Gluconobacter oxydans to oxidize ribitol to this compound. []
  • Enzymatic cascade reactions: A one-pot enzymatic cascade has been developed using pyranose 2-oxidase (P2O), xylose reductase, formate dehydrogenase, and catalase to convert L-arabinose to this compound. []

Q3: What are the challenges associated with producing this compound?

A3: One challenge in this compound production is the unfavorable equilibrium of the L-arabinose isomerization reaction. To overcome this, methods like complexing this compound with borate or coupling with a second reaction (e.g., isomerization to L-ribose) have been explored. [, ]

Q4: Are there analytical methods to identify and quantify this compound?

A4: Yes, various analytical techniques can be employed, including o-aminodiphenyl-acetic acid test (spectrophotometric method) and high-performance liquid chromatography (HPLC). [, ]

Q5: What enzymes are involved in the metabolism of this compound?

A5: Several enzymes play crucial roles in this compound metabolism:

  • L-Ribulokinase: Catalyzes the phosphorylation of this compound to this compound-5-phosphate. []
  • This compound-5-phosphate 4-epimerase: Interconverts this compound-5-phosphate and D-xylulose-5-phosphate. [, , , , , , , ]
  • L-Ribose isomerase (L-RI): Catalyzes the reversible isomerization of this compound to L-ribose. [, , , ]
  • L-Arabinose isomerase (L-AI): Converts L-arabinose to this compound and can also catalyze the conversion of D-galactose to D-tagatose. [, , ]

Q6: What is unique about the mechanism of this compound-5-phosphate 4-epimerase?

A6: Unlike most epimerases, this compound-5-phosphate 4-epimerase operates via an aldol cleavage mechanism, similar to class II aldolases. It involves the cleavage of this compound-5-phosphate into dihydroxyacetone and glycolaldehyde phosphate, followed by rotation of the aldehyde group and condensation to form D-xylulose-5-phosphate. [, , , ]

Q7: What are the potential applications of this compound?

A7: this compound has potential applications in various fields:

  • Production of rare sugars: It serves as a precursor for producing other valuable rare sugars, such as L-ribose, which is used in antiviral drug synthesis. [, ]

Q8: How stable is this compound under different conditions?

A8: The stability of this compound is influenced by factors like pH and temperature. While specific stability data may require further investigation, research suggests its complexation with borate can enhance its stability. []

Q9: What is known about the material compatibility of this compound?

A9: Information regarding the material compatibility of this compound is limited. Further research is necessary to assess its interactions with various materials.

Q10: What are some future research directions for this compound?

A10: * Improving production efficiency: Developing more efficient and cost-effective methods for large-scale this compound production is crucial. []* Exploring novel applications: Further research is needed to explore the full potential of this compound in areas like food science, pharmaceuticals, and materials science. []* Understanding its biological roles: Investigating the metabolic pathways and biological functions of this compound in different organisms could reveal novel insights. [, ]

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